1-(4-Trifluoromethyl-phenyl)-5-isopropyl-1H-pyrazole-3-carboxylic acid
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Overview
Description
1-(4-Trifluoromethyl-phenyl)-5-isopropyl-1H-pyrazole-3-carboxylic acid is a compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound features a trifluoromethyl group, which is known for enhancing the biological activity and stability of molecules, making it valuable in pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Trifluoromethyl-phenyl)-5-isopropyl-1H-pyrazole-3-carboxylic acid typically involves the condensation of 4-trifluoromethylphenylhydrazine with a suitable diketone or triketone precursor under acidic conditions. For instance, the acid-catalyzed condensation of 2-acetyl-1,3-indanedione with 4-trifluoromethylphenylhydrazine has been reported to yield trifluoromethylated pyrazoles .
Industrial Production Methods
Industrial production of this compound may involve optimizing reaction conditions such as temperature, solvent choice, and catalyst selection to maximize yield and purity. Biocatalytic methods using enzymes like lipase have also been explored for the preparation of related compounds, offering a greener alternative to traditional chemical synthesis .
Chemical Reactions Analysis
Types of Reactions
1-(4-Trifluoromethyl-phenyl)-5-isopropyl-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The trifluoromethyl group can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the pyrazole ring or the carboxylic acid group.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethylated ketones, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
1-(4-Trifluoromethyl-phenyl)-5-isopropyl-1H-pyrazole-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, antifungal, and anticancer properties.
Industry: Utilized in the development of agrochemicals and materials with enhanced stability and activity.
Mechanism of Action
The mechanism of action of 1-(4-Trifluoromethyl-phenyl)-5-isopropyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s binding affinity to enzymes or receptors, potentially inhibiting their activity or modulating their function. This can lead to various biological effects, such as anti-inflammatory or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Fluoxetine: An antidepressant with a trifluoromethyl group.
Leflunomide: An immunomodulatory drug with a similar trifluoromethylated structure.
Celecoxib: A nonsteroidal anti-inflammatory drug with a trifluoromethyl group.
Uniqueness
1-(4-Trifluoromethyl-phenyl)-5-isopropyl-1H-pyrazole-3-carboxylic acid is unique due to its specific combination of a trifluoromethyl group and a pyrazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C14H13F3N2O2 |
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Molecular Weight |
298.26 g/mol |
IUPAC Name |
5-propan-2-yl-1-[4-(trifluoromethyl)phenyl]pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C14H13F3N2O2/c1-8(2)12-7-11(13(20)21)18-19(12)10-5-3-9(4-6-10)14(15,16)17/h3-8H,1-2H3,(H,20,21) |
InChI Key |
GFBMTJGNLCTYDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=NN1C2=CC=C(C=C2)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
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